molecular formula C8H8N2O B14241939 1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine CAS No. 478919-90-3

1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine

Cat. No.: B14241939
CAS No.: 478919-90-3
M. Wt: 148.16 g/mol
InChI Key: RVSJNDLGXOIHPM-UHFFFAOYSA-N
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Description

5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by a fused ring system that includes a furan ring and a diazepine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize automated systems to control reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of 5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors in the body, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE include other diazepine derivatives, such as:

  • 1,4-Diazepine
  • 1,3-Diazepine
  • Benzodiazepine
  • Oxazepine
  • Thiazepine

Uniqueness

The uniqueness of 5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE lies in its fused ring structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject for research and development .

Properties

CAS No.

478919-90-3

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-oxa-8,10-diazatricyclo[6.2.1.02,6]undeca-2,5,9-triene

InChI

InChI=1S/C8H8N2O/c1-6-3-11-4-7(6)8-2-10(1)5-9-8/h3-5,8H,1-2H2

InChI Key

RVSJNDLGXOIHPM-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=COC=C3CN1C=N2

Origin of Product

United States

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